molecular formula C9H9IOS B14050516 1-(2-Iodo-5-mercaptophenyl)propan-1-one

1-(2-Iodo-5-mercaptophenyl)propan-1-one

Cat. No.: B14050516
M. Wt: 292.14 g/mol
InChI Key: UBGLYUUMIHQSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol This compound is characterized by the presence of an iodine atom, a mercapto group (–SH), and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Iodo-5-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Iodo-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The propanone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

1-(2-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a different position of the propanone moiety.

    1-(5-Iodo-2-mercaptophenyl)propan-1-one: Similar structure but with different positions of the iodine and mercapto groups.

    1-(2-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2-iodo-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3

InChI Key

UBGLYUUMIHQSDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.